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Compound of Interest

Compound Name: 3-(Trifluoromethylthio)benzoic acid

Cat. No.: B1348642 Get Quote

For Immediate Release

This technical guide provides a summary of available spectroscopic and physicochemical data

for 3-(Trifluoromethylthio)benzoic acid (CAS No. 946-65-6). The information is intended for

researchers, scientists, and professionals in the field of drug development and chemical

synthesis. This document compiles nuclear magnetic resonance (NMR) data and physical

properties from publicly accessible sources.

Physicochemical Properties
3-(Trifluoromethylthio)benzoic acid is a white to light yellow powder. It has a melting point

range of 71-74 °C. The purity of commercially available samples is typically reported to be

greater than or equal to 99% as determined by High-Performance Liquid Chromatography

(HPLC).

Spectroscopic Data
A comprehensive search of public databases and scientific literature yielded Nuclear Magnetic

Resonance (NMR) data. However, experimental Infrared (IR) spectroscopy and Mass

Spectrometry (MS) data for 3-(Trifluoromethylthio)benzoic acid were not found to be publicly

available.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
The following tables summarize the reported ¹H, ¹³C, and ¹⁹F NMR data for 3-
(Trifluoromethylthio)benzoic acid.

Table 1: ¹H NMR Spectral Data of 3-(Trifluoromethylthio)benzoic Acid

Chemical Shift (δ) ppm Multiplicity Assignment

8.43 bs 1H, Ar-H

8.26 dt 1H, Ar-H

7.93 d 1H, Ar-H

7.59 d 1H, Ar-H

Table 2: ¹³C NMR Spectral Data of 3-(Trifluoromethylthio)benzoic Acid

Chemical Shift (δ) ppm

170.9

141.4

137.5

136.1

132.7

129.7

128.4

128.1

128.0

127.9

126.4
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Table 3: ¹⁹F NMR Spectral Data of 3-(Trifluoromethylthio)benzoic Acid

Chemical Shift (δ) ppm

-42.4

Experimental Protocols
The following experimental details for the acquisition of the NMR data have been reported:

Instrumentation: The NMR spectra were recorded on a 400 MHz spectrometer for ¹H NMR

and a 151 MHz spectrometer for ¹⁹F NMR.

Solvent: Deuterated chloroform (CDCl₃) was used as the solvent for NMR analysis.

Sample Preparation: While specific details on sample preparation are not extensively

documented in the available literature, standard procedures for NMR analysis of organic

compounds would be followed. This typically involves dissolving a few milligrams of the

analyte in the deuterated solvent and transferring the solution to an NMR tube.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic

analysis of a chemical compound like 3-(Trifluoromethylthio)benzoic Acid.
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Caption: A logical workflow for the spectroscopic analysis of 3-(Trifluoromethylthio)benzoic
acid.

To cite this document: BenchChem. [Spectroscopic and Physicochemical Characterization of
3-(Trifluoromethylthio)benzoic Acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1348642#3-trifluoromethylthio-benzoic-acid-spectral-
data-nmr-ir-ms]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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